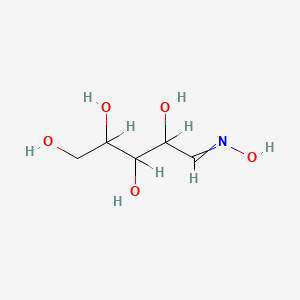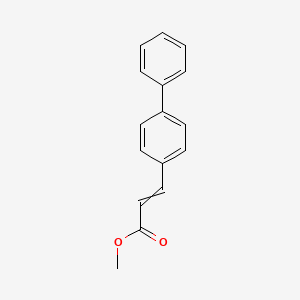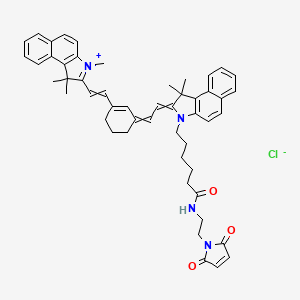
Cyanine7.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7.5 maleimide is a thiol-reactive near-infrared dye used for labeling protein sulfhydryl groups. This compound is particularly valuable in the field of bioimaging due to its ability to emit fluorescence in the near-infrared region, which allows for deep tissue imaging with minimal background interference .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine7.5 maleimide is synthesized by reacting Cyanine7.5 with maleimide. The reaction typically involves dissolving Cyanine7.5 in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of maleimide. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine7.5 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, making the sulfhydryl groups available for reaction with maleimide .
Major Products
The major products of these reactions are near-infrared fluorescent conjugates of proteins, which can be used for various bioimaging applications .
Applications De Recherche Scientifique
Cyanine7.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins and peptides for imaging cellular processes and protein localization.
Medicine: Utilized in non-invasive imaging techniques to study the distribution of labeled biomolecules in live organisms, aiding in disease diagnosis and drug delivery research.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and research purposes
Mécanisme D'action
Cyanine7.5 maleimide exerts its effects through the formation of stable thioether bonds with protein sulfhydryl groups. This covalent attachment allows the dye to remain bound to the protein, enabling its use in long-term imaging studies. The near-infrared fluorescence emitted by the dye allows for deep tissue penetration and minimal background interference, making it ideal for in vivo imaging .
Comparaison Avec Des Composés Similaires
Cyanine7.5 maleimide is unique due to its near-infrared fluorescence and high specificity for sulfhydryl groups. Similar compounds include:
Cyanine7 maleimide: Another near-infrared dye with similar properties but slightly different spectral characteristics.
Cyanine5 maleimide: A dye that emits in the visible range, making it less suitable for deep tissue imaging.
Sulfo-Cyanine7.5 maleimide: A more hydrophilic version of this compound, which is better suited for aqueous environments.
This compound stands out due to its optimal balance of hydrophobicity and hydrophilicity, making it versatile for various applications.
Propriétés
Formule moléculaire |
C51H55ClN4O3 |
|---|---|
Poids moléculaire |
807.5 g/mol |
Nom IUPAC |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |
Clé InChI |
XCNYYRVWJSOPSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


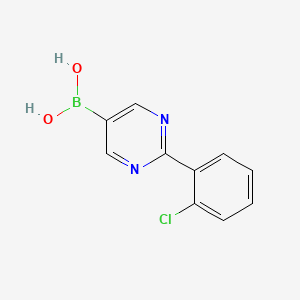
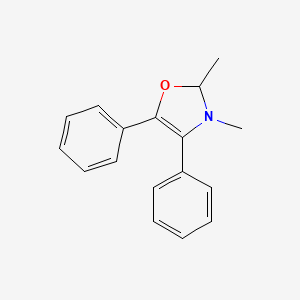

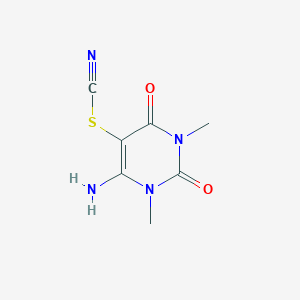
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
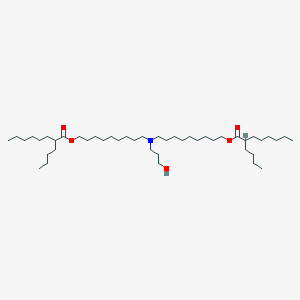
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
